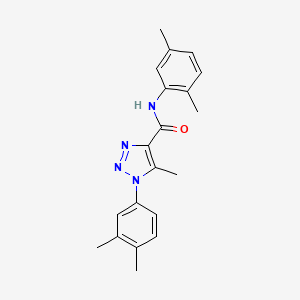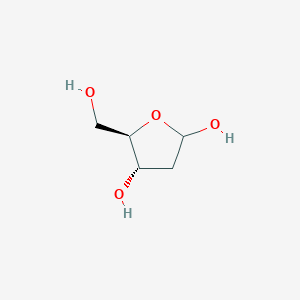![molecular formula C18H20FN3O3S B2409534 N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide CAS No. 450336-75-1](/img/structure/B2409534.png)
N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C18H20FN3O3S and its molecular weight is 377.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Radiolabeled Fluorinated Derivatives for Biological Imaging
Fluorinated derivatives of WAY 100635, including those incorporating 4-fluorobenzoic acid and others, were synthesized for radiolabeling with fluorine-18. These compounds, such as [18F]FCWAY and [18F]FBWAY, were evaluated in rats for their potential as biological imaging agents, particularly for mapping serotonin 5-HT1A receptors. The study found that [18F]4d (a derivative similar in structure to the compound of interest) showed promising pharmacokinetic properties for static measurement of 5-HT1A receptor distribution, suggesting potential applications in neuroscience research (Lang et al., 1999).
Antimicrobial Activity of Pyrazolopyranopyrimidine and Pyrazolopyranotriazine Derivatives
The reaction of a similar pyrazole derivative with various reagents afforded a series of polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives. These compounds were evaluated for antibacterial and antifungal activities, demonstrating significant potency against various bacterial strains and fungi. This suggests the potential use of these derivatives in developing new antimicrobial agents (Hafez et al., 2015).
Synthesis and Characterization of Research Chemicals
Another study focused on the synthesis and characterization of a research chemical structurally related to N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide. This work highlights the importance of accurately identifying and characterizing research chemicals, which can have implications for pharmacological studies. The study underscores the need for careful analysis in the development and use of novel compounds for research purposes (McLaughlin et al., 2016).
Development of Fluoropyrazoles as Medicinal Building Blocks
Research into the synthesis of 3-amino-4-fluoropyrazoles showcases the interest in developing fluorinated pyrazoles as building blocks in medicinal chemistry. These compounds, due to their structural features and functional group diversity, offer pathways for further functionalization and potential applications in drug development (Surmont et al., 2011).
Crystal Structure Analysis of Pyrazoline Derivatives
The synthesis, characterization, and crystal structure analysis of pyrazoline derivatives, including those with 4-fluorophenyl groups, contribute to the understanding of molecular interactions and stability. Such analyses are crucial for the rational design of compounds with desired physical and chemical properties for applications in materials science and pharmaceuticals (Jasinski et al., 2012).
Wirkmechanismus
Target of Action
The primary target of this compound is Histone Deacetylase 3 (HDAC3) . HDAC3 is an enzyme that plays a crucial role in the regulation of gene expression. It removes acetyl groups from the histone proteins, leading to the condensation of chromatin and suppression of gene transcription .
Mode of Action
The compound acts as a selective inhibitor of HDAC3 . It binds to the active site of the enzyme, preventing it from removing acetyl groups from histones . This inhibition leads to an increase in acetylation levels, resulting in a more relaxed chromatin structure and enhanced gene transcription .
Biochemical Pathways
The inhibition of HDAC3 affects several biochemical pathways. One of the most significant is the regulation of gene expression . By preventing the deacetylation of histones, the compound promotes the transcription of various genes, including those involved in cell cycle regulation, apoptosis, and differentiation .
Pharmacokinetics
The compound’smolecular weight is 362.4 , which suggests it may have good absorption and distribution characteristics. The compound’s predicted boiling point is 630.4±55.0 °C , and its predicted density is 1.19±0.1 g/cm3 , which may influence its solubility and stability.
Result of Action
The result of the compound’s action is a change in the expression of various genes. This can lead to a range of cellular effects, depending on the specific genes that are upregulated or downregulated . For example, the compound has been found to be highly effective in cardiomyopathy-associated pathologies .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, as its storage conditions are recommended to be 2-8°C . Additionally, the compound’s action may be influenced by the presence of other molecules in the cellular environment, such as other enzymes or cofactors.
Eigenschaften
IUPAC Name |
N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3S/c19-13-6-8-14(9-7-13)22-17(15-10-26(24,25)11-16(15)21-22)20-18(23)12-4-2-1-3-5-12/h6-9,12H,1-5,10-11H2,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEOHPUFYVLVJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2409453.png)
![(1R,5S)-3-cyclopropylidene-8-((2-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2409455.png)

![N-(6-((4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide](/img/structure/B2409458.png)
![6-allyl-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2409459.png)
![propan-2-yl N-(6,11-dihydro-5H-benzo[b][1]benzazepin-2-yl)carbamate](/img/structure/B2409461.png)


![2-[(4-Ethylbenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2409466.png)

![3-chloro-N-{3-[3-(morpholin-4-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}benzamide](/img/structure/B2409470.png)
![3-((4-fluorophenyl)sulfonyl)-2-imino-8-methyl-1-propyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2409472.png)
![2-[1-(Dimethylamino)-3-(2,5-dimethylanilino)-2-propenylidene]malononitrile](/img/structure/B2409473.png)